[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Description
Properties
IUPAC Name |
[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-7-4-2-1-3-6(7)9-12-8(5-11)14-13-9/h1-4H,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHOZECFPHEBQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CN)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzohydrazide with formic acid to form the oxadiazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as ZrCl4 can be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. It is also used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of [3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and DNA interactions.
Comparison with Similar Compounds
Substituent Position on the Phenyl Ring
- 2-Bromophenyl vs. [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS: 1803580-84-8): The 3-bromophenyl substitution reduces steric effects but maintains electronic withdrawal, possibly enhancing solubility or receptor affinity . Biological Relevance: highlights a related compound, HE22, with a 2-bromophenyl-oxadiazole moiety showing high production in Streptomyces isolates, suggesting bioactivity unique to the 2-bromo substitution .
Oxadiazole Ring Substitution Patterns
- Positional Isomerism :
- [5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride (CAS: 1803580-84-8): The bromophenyl group is at position 5 of the oxadiazole, altering electronic distribution and possibly metabolic stability compared to the target compound .
- Impact on Synthesis : reports yields >70% for oxadiazole derivatives via cyclization, suggesting similar synthetic accessibility for positional isomers .
Functional Group Modifications
- Methanamine vs. [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride (CAS: 1181458-05-8): The pyridinyl group may improve binding to nicotinic receptors, contrasting with the target compound’s simpler amine .
Electronic Effects of Substituents
- Electron-Withdrawing (Br) vs. Electron-Donating Groups :
- (3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride : The tert-butyl group increases lipophilicity, favoring membrane permeability but reducing aqueous solubility compared to the bromine-substituted target .
- (3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride : A methyl group (electron-donating) may stabilize the oxadiazole ring differently than bromine, affecting reactivity .
Data Tables
Table 1: Key Physicochemical Properties
| Compound Name | CAS Number | Purity (%) | LogP (Predicted) | Molecular Weight |
|---|---|---|---|---|
| [3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine | 937665-72-0 | 98 | 2.5 | 254.09 |
| [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride | 1803580-84-8 | >95 | 1.8 | 290.55 |
| 4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride | 1803602-20-1 | - | 2.1 | 349.64 |
Biological Activity
Overview
[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a heterocyclic compound characterized by a bromophenyl group and an oxadiazole ring. This unique structure has led to its investigation in various biological contexts, particularly for its potential as an antimicrobial and anticancer agent. The compound's molecular formula is with a molecular weight of 254.08 g/mol .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. The oxadiazole derivatives are known for their broad-spectrum antimicrobial properties, which can be attributed to their ability to disrupt cellular processes in bacteria and fungi .
Anticancer Activity
The compound has shown promise in cancer research, particularly against various human cancer cell lines. In vitro studies have demonstrated its cytotoxic effects against:
- Human T acute lymphoblastic leukemia (CEM-13)
- Adult acute monocytic leukemia (U-937)
- Breast adenocarcinoma (MCF-7, MDA-MB-231)
- Melanoma (MEL-8)
The IC values for these cell lines indicate significant cytotoxicity, often comparable to established chemotherapeutic agents like doxorubicin .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC (µM) | Reference Compound | Reference IC (µM) |
|---|---|---|---|
| CEM-13 | 0.12 - 2.78 | Doxorubicin | 0.5 |
| U-937 | 0.65 | Tamoxifen | 10.38 |
| MCF-7 | 15.63 | - | - |
| MDA-MB-231 | 20.00 | - | - |
The mechanism of action appears to involve the induction of apoptosis through the upregulation of pro-apoptotic proteins such as p53 and caspase-3 cleavage in cancer cells .
Case Studies
A notable study investigated the effects of various oxadiazole derivatives on cancer cell lines, revealing that compounds structurally related to this compound exhibited higher biological activity than reference compounds in certain contexts. For instance, derivatives showed IC values significantly lower than those of doxorubicin against MCF-7 cells, indicating their potential as lead compounds for further drug development .
Future Directions
Ongoing research aims to explore the structural modifications of this compound to enhance its biological activity and selectivity towards cancer cells while minimizing toxicity to normal cells. The identification of specific molecular targets and pathways affected by this compound will also be crucial for understanding its full therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
